molecular formula C14H14ClP B14711893 Dibenzylphosphinous chloride CAS No. 17850-02-1

Dibenzylphosphinous chloride

Cat. No.: B14711893
CAS No.: 17850-02-1
M. Wt: 248.69 g/mol
InChI Key: GEQHSJWVCCJNMP-UHFFFAOYSA-N
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Description

Dibenzylphosphinous chloride is an organophosphorus compound with the chemical formula (C_{14}H_{14}ClP). It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phosphine ligands and other phosphorus-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylphosphinous chloride can be synthesized through the reaction of benzyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:

[ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{PCl} + 2 \text{HCl} ]

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibenzylphosphinous chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibenzylphosphine oxide.

    Reduction: It can be reduced to form dibenzylphosphine.

    Substitution: It can undergo nucleophilic substitution reactions to form various phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products

    Oxidation: Dibenzylphosphine oxide.

    Reduction: Dibenzylphosphine.

    Substitution: Various phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzylphosphinous chloride has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of phosphine ligands, which are essential in transition metal catalysis.

    Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.

    Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dibenzylphosphinous chloride involves its reactivity towards nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new phosphorus-carbon or phosphorus-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinous chloride: Similar in structure but with phenyl groups instead of benzyl groups.

    Dibutylphosphinous chloride: Contains butyl groups instead of benzyl groups.

Uniqueness

Dibenzylphosphinous chloride is unique due to its benzyl groups, which provide different steric and electronic properties compared to other phosphinous chlorides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

dibenzyl(chloro)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHSJWVCCJNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298143
Record name dibenzylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17850-02-1
Record name NSC121141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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